REACTION_CXSMILES
|
C(O)CCC.Cl[C:7]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[CH:9][N:8]=1.O.[NH2:16][NH2:17].C(=O)([O-])[O-].[K+].[K+]>O>[NH:16]([C:7]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[CH:9][N:8]=1)[NH2:17] |f:2.3,4.5.6|
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
C(CCC)O
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Name
|
|
Quantity
|
9.376 g
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Type
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reactant
|
Smiles
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ClC1=NC=CC=C1OC
|
Name
|
|
Quantity
|
16 mL
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Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
9.03 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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200 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 20 hours
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Duration
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20 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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EXTRACTION
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Details
|
extracted with a mixed solvent of methanol-chloroform (1:9 by volume)
|
Type
|
WASH
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Details
|
The organic layer was washed with a saturated sodium chloride aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
|
The solvent was removed by evaporation
|
Type
|
ADDITION
|
Details
|
a mixture of chloroform-methanol (20:1 by volume) as an eluate
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Type
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ADDITION
|
Details
|
The fraction containing the desired compound
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Type
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CONCENTRATION
|
Details
|
was concentrated
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Name
|
|
Type
|
product
|
Smiles
|
N(N)C1=NC=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.952 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |